Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Origin of the switchable photocurrent direction in BiFeO3 thin films†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01510F
We report external bias driven switchable photocurrent (anodic and cathodic) in 2.3 eV indirect band gap perovskite (BiFeO3) photoactive thin films. Depending on the applied bias our BiFeO3 films exhibit photocurrents more usually found in p- or n-type semiconductor photoelectrodes. In order to understand the anomalous behaviour ambient photoemission spectroscopy and Kelvin-probe techniques have been used to determine the band structure of the BiFeO3. We found that the Fermi level (Ef) is at −4.96 eV (vs. vacuum) with a mid-gap at −4.93 eV (vs. vacuum). Our photochemically determined flat band potential (Efb) was found to be 0.3 V vs. NHE (−4.8 V vs. vacuum). These band positions indicate that Ef is close to mid-gap, and Efb is close to the equilibrium with the electrolyte enabling either cathodic or anodic band bending. We show an ability to control switching from n- to p-type behaviour through the application of external bias to the BiFeO3 thin film. This ability to control majority carrier dynamics at low applied bias opens a number of applications in novel optoelectronic switches, logic and energy conversion devices.
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Superior high-temperature capacitive performance of polyaryl ether ketone copolymer composites enabled by interfacial engineered charge traps†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01257C
Metalized film capacitors with high-temperature capacitive performance are crucial components in contemporary electromagnetic energy systems. However, the fabrication of polymer-based dielectric composites with designed structures faces the challenge of balancing high energy density (Ue) and low energy loss induced by electric field distortion at the interfaces. Here, BN nanoparticles coated with a thin layer of aminobenzoic acid (ABA) voltage stabilizer are introduced into a copolymer of aryletherketone and 2,6-bis(2-benzimidazolyl)pyridine (P(AEK-BBP)). Our results demonstrate that the ABA voltage stabilizer, possessing high electron affinity, significantly improves the dispersion of BN particles within the matrix, mitigates electric field distortion, and creates effective charge traps. This, in turn, effectively suppresses high-temperature-induced Schottky emission and P–F emission, leading to a dramatic decrease in leakage loss. As a result, the optimized composite film, filled with 0.3 vol% m-ABA-BN particles, exhibites a Ue of 10.1 J cm−3 and a η of 90% at 150 °C and 600 MV m−1, surpassing the majority of previously reported materials. Furthermore, even after undergoing 100 000 cycles at 150 °C and 250 MV m−1, the composite dielectric films demonstrate favorable charge–discharge characteristics. This work offers a novel approach to fabricate polymer-based dielectric materials with high-temperature resistance and high discharging efficiency for long-term high energy storage applications.
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Fabrication of water-floating litchi-like polystyrene-sphere-supported TiO2/Bi2O3 S-scheme heterojunction for efficient photocatalytic degradation of tetracycline†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01348K
The exploration of advanced photocatalysts for antibiotic degradation is critical, but it remains a challenge due to the lack of rational structural design and in-depth insights into molecular oxygen activation. Water-floating photocatalysts could be one of the best choices owing to their technical features in terms of reasonability and efficiency involving a high oxygenation of photocatalyst surface, fully solar irradiation, and simple recycling and reuse. Herein, a floatable litchi-like architecture of a polystyrene-sphere-supported TiO2/Bi2O3 (PS@TiO2/Bi2O3) S-scheme heterojunction was skillfully constructed and evaluated for photodegradation of model tetracycline (TC) antibiotics. By integrating the advantages of floatability and S-scheme, the TC removal rate of the optimal PS@TiO2/Bi2O3-0.4 catalyst can reach 88.4% under 1 h illumination, which is higher than that of pristine Bi2O3 (60.8%) and PS@TiO2 (40.1%). Moreover, PS@TiO2/Bi2O3-0.4 exhibits high recyclability and stability, and there is no significant loss of activity after five cycles of repeated use. With the aid of liquid chromatography–mass spectrometry analysis and density functional theory calculations, a reasonable degradation pathway for TC was proposed. The present work provides a recyclable and efficient approach for the photodegradation of TC, expecting to guide the innovative exploitation of other environmental systems.
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Capping layer enabled controlled fragmentation of two-dimensional materials by cold drawing†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00762F
Cold drawing, a well-established processing technique in the polymer industry, was recently revisited and discovered as an efficient material structuring method to create ordered patterns in composites consisting of both cold-drawable polymers and brittle target materials. Such a high-yield and low-cost manufacturing technique enables the large-scale fabrication of micro-ribbon structures for a wide range of functional materials, including two-dimensional (2D) layered materials. Compared to the abundant phenomenological results from experiments, however, the underlying mechanisms of this technique are not fully explored. Here, supported by experimental investigation, finite element calculations, and theoretical modeling, we systematically study the effect of a capping layer on the controlled fragmentation of 2D materials deposited on polymer substrates during the cold drawing. The capping layer is found to prevent the premature fracture of the 2D thin films during elastic deformation of the substrate, when a specific requirement proposed by the theoretical model is satisfied. Controlled fragmentation is enabled in the necking stage due to the protective effect of the capping layer, which also influences the size of the resulting fragments. Flexible and stretchable electrodes based on 2D material ribbons are fabricated to demonstrate the effectiveness of the proposed roadmap. This study gives an accurate understanding of interactions between 2D materials, polymer substrates, and capping layers during cold drawing, and offers guidance for potential applications such as flexible electronics.
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Highly conductive and porous lignin-derived carbon fibers†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01027A
Bio-based carbon fibers derived from lignin have gained significant attention due to their diverse and renewable sources, ease of extraction, and low cost. However, the current limitations of low specific surface area and insufficient electrical conductivity hinder the widespread application of lignin-derived carbon fibers (LCFs). In this work, highly conductive and porous LCFs are developed through melt-blowing, pretreatment, and carbonization processes. The effects of the carbonization temperature and heating rate on the structures and properties of the LCFs are systematically investigated. The resultant LCFs exhibit high electrical conductivity (71 400 S m−1) and a large specific surface area (923 m2 g−1). The assembled lithium-ion battery based on the LCF anodes demonstrates a long cycle life of >800 cycles and a high specific capacity of 466 mA h g−1. The findings of this study hold practical significance for promoting the utilization of lignin in the fields of energy storage, adsorption, and beyond.
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Intrinsic-designed polyimide dielectric materials with large energy storage density and discharge efficiency at harsh ultra-high temperatures†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01267K
Polymer dielectric materials with excellent temperature stability are urgently needed for the ever-increasing energy storage requirements under harsh high-temperature conditions. In this work, a novel diamine monomer (bis(2-cyano-4-aminophenyl)amine) was successfully synthesized to prepare a series of cyano-containing polyimides (CPI-1–3), which possessed excellent dielectric properties and high thermostability. The maximum dielectric permittivity was up to 5.5 at 102 Hz for CPI-3, being 2.5 times higher than that of commercially used BOPP. In comparison, the CPI-1 exhibited an outstanding breakdown strength of 433 MV m−1 and a high energy density of 2.5 J cm−3 even at 250 °C, which was the highest value reported under the same conditions. The synthesized CPIs through such an intrinsic approach are potential candidate materials for energy storage and even other applications under simultaneously harsh electrical and thermal conditions.
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Self-assembly of perovskite nanoplates in colloidal suspensions†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01401K
In recent years, perovskite nanocrystal superlattices have been reported with collective optical phenomena, offering a promising platform for both fundamental science studies and device engineering. In this same avenue, superlattices of perovskite nanoplates can be easily prepared on different substrates, and they too present an ensemble optical response. However, the self-assembly and optical properties of these aggregates in solvents have not been reported to date. Here, we report on the conditions for this self-assembly to occur and show a simple strategy to induce the formation of these nanoplate stacks in suspension in different organic solvents. We combined wide- and small-angle X-ray scattering and scanning transmission electron microscopy to evaluate CsPbBr3 and CsPbI3 perovskite nanoplates with different thickness distributions. We observed the formation of these stacks by changing the concentration of nanoplates and the viscosity of the colloidal suspensions, without the need for antisolvent addition. We found that, in hexane, the concentration for the formation of the stacks is rather high and approximately 80 mg mL−1. In contrast, in decane, dodecane, and hexadecane, we observe a much easier self-assembly of the nanoplates, presenting a clear correlation between the degree of aggregation and viscosity. We, then, discuss the impact of the self-assembly of perovskite nanoplates on Förster resonant energy transfer. Our predictions suggest an energy transfer efficiency higher than 50% for all the donor–acceptor systems evaluated. In particular, we demonstrate how the aggregation of these particles in hexadecane induces FRET for CsPbBr3 nanowires. For the n = 2 nanowires (donor) to the n = 3 nanowires (acceptor), the FRET rate was found to be 4.1 ns−1, with an efficiency of 56%, in agreement with our own predictions.
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Conductive and antibacterial dual-network hydrogel for soft bioelectronics†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00813D
Conductive hydrogels have shown significant potential for use in soft bioelectronics due to their unique similarities to biological tissue, including high water content, low modulus, and conductivity. However, their high water content makes them susceptible to absorbing microorganisms and promoting bacterial growth, which can trigger an immune response. Besides, the adhesion and biocompatibility of the hydrogel are not satisfactory, seriously limiting the conductive hydrogel's high-performance applications in human healthcare monitoring. Herein, the problem is addressed by introducing borax through a swelling and a semi-dehydration method into the interpenetrated network of a polyvinyl alcohol and poly(acrylic acid) hydrogel. The hydrogel exhibits both outstanding antibacterial (>99.99% toward E. coli and S. aureus) activity and high ionic conductivity, in addition to tissue-like softness, strong wet-tissue adhesion (600 J m−2 for skin), environmental stability, and excellent biocompatibility. Furthermore, the as-prepared hydrogel can serve as a biosensing conductor, showing high-quality recording and monitoring of real-time tiny yet complex muscle movements during speaking and realizing neuromodulation through low-current electronic stimulation (40 μA) of a rat's nerve. Simultaneously, the hydrogel also exhibits the capacity to accelerate wound healing. Therefore, the proposed antibacterial conductive hydrogel is a safer option for next-generation bioelectronic materials in human healthcare.
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Modulating redox properties of solid-state ion-conducting materials using microwave irradiation
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01339A
The industrial adoption of low-carbon technologies and renewable electricity requires novel tools for electrifying unitary steps and efficient energy storage, such as the catalytic synthesis of valuable chemical carriers. The recently-discovered use of microwaves as an effective reducing agent of solid materials provides a novel framework to improve this chemical-conversion route, thanks to promoting oxygen-vacancy formation and O2-surface exchange at low temperatures. However, many efforts are still required to boost the redox properties and process efficiency. Here, we scrutinise the dynamics and the physicochemical dependencies governing microwave-induced redox transformations on solid-state ion-conducting materials. The reduction is triggered upon a material-dependent induction temperature, leading to a characteristically abrupt rise in electric conductivity. This work reveals that the released O2 yield strongly depends on the material's composition and can be tuned by controlling the gas-environment composition and the intensity of the microwave power. The reduction effect prevails at the grain surface level and, thus, amplifies for fine-grained materials, and this is ascribed to limitations in oxygen-vacancy diffusion across the grain compared to a microwave-enhanced surface evacuation. The precise cyclability and stability of the redox process will enable multiple applications like gas depuration, energy storage, or hydrogen generation in several industrial applications.
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Multifunctional Eu(iii)-modified HOFs: roxarsone and aristolochic acid carcinogen monitoring and latent fingerprint identification based on artificial intelligence†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01253K
The exploration of multifunctional materials and intelligent technologies used for fluorescence sensing and latent fingerprint (LFP) identification is a research hotspot of material science. In this study, an emerging crystalline luminescent material, Eu3+-functionalized hydrogen-bonded organic framework (Eu@HOF-BTB, Eu@1), is fabricated successfully. Eu@1 can emit purple red fluorescence with a high photoluminescence quantum yield of 36.82%. Combined with artificial intelligence (AI) algorithms including support vector machine, principal component analysis, and hierarchical clustering analysis, Eu@1 as a sensor can concurrently distinguish two carcinogens, roxarsone and aristolochic acid, based on different mechanisms. The sensing process exhibits high selectivity, high efficiency, and excellent anti-interference. Meanwhile, Eu@1 is also an excellent eikonogen for LFP identification with high-resolution and high-contrast. Based on an automatic fingerprint identification system, the simultaneous differentiation of two fingerprint images is achieved. Moreover, a simulation experiment of criminal arrest is conducted. By virtue of the Alexnet-based fingerprint analysis platform of AI, unknown LFPs can be compared with a database to identify the criminal within one second with over 90% recognition accuracy. With AI technology, HOFs are applied for the first time in the LFP identification field, which provides a new material and solution for investigators to track criminal clues and handle cases efficiently.
Detail
A three-dimensional energetic coordination compound (BLG-1) with excellent initiating ability for lead-free primary explosives†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01410J
Exploration of advanced lead-free primary explosives is a challenging issue in the field of energetic materials. Herein, we designed and synthesized a novel N-rich copper bromate energetic coordination compound (ECC) [Cu(ATRZ)(BrO3)2]n (BLG-1, ATRZ: 4,4′-azo-1,2,4-triazole) by a simple one-step reaction. BLG-1 is the first reported three-dimensional (3D) N-rich copper bromate ECC. Its interesting 3D reticular architecture contributed to its highest thermal decomposition temperature (Td: 226 °C) and crystal density (ρ: 2.69 g cm−3) among N-rich copper bromate ECCs. More importantly, a primary charge of BLG-1 as little as 3 mg could reliably detonate compressed RDX, and 1 mg could detonate CL-20. These incredible values indicated that BLG-1 had an ultra-powerful initiating ability far superior to that of previously reported primary explosives. BLG-1 had improved mechanical sensitivities (IS: 13 J; FS: 1 N) and electrostatic sensitivity (EDS: 240 mJ) compared with those of the typical lead-based primary explosive, lead azide (IS: 4J; FS: 0.75N; EDS: 5 mJ). In particular, BLG-1 had a low laser-initiation threshold of 13 mJ at 808 nm, suggesting that it could serve as a laser-ignitable primary explosive. This work suggests that BLG-1 is a promising candidate with engreat practical application prospects for lead-free primary explosives.
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In situ dipole formation to achieve high open-circuit voltage in inverted perovskite solar cells via fluorinated pseudohalide engineering†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01313H
Many studies have shown that the severe photoluminescence quantum yield (PLQY) loss at the interface between the perovskite and electron transport layer (ETL) is the main cause of voltage loss in inverted perovskite solar cells (p–i–n PSCs). However, currently there are no effective in situ passivation techniques to minimize this nonradiative recombination. Here, the fluorinated pseudohalide ionic liquid (FPH-IL) 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIMTFSI) is introduced into the perovskite precursor formulation. EMIMTFSI can change the dielectric environment and energy-level arrangement of the perovskite by accumulating on the top surface and spontaneously forming dipoles. As a result, the excitonic binding energy (Eb) and nonradiative recombination loss are significantly reduced. At the same time, TFSI− reduces the formation energy of vacancy defects and stabilizes the perovskite phase by forming N–H⋯F hydrogen bonds between FA+ and the C–F bond in EMIMTFSI. Finally, the EMIMTFSI-modified p–i–n PSCs achieve an excellent efficiency of 24.81% with an impressive open-circuit voltage of 1.191 V for a 1.57 eV low-bandgap perovskite. In addition, the modified devices can maintain more than 95% PCE after continuous thermal aging at 85 °C for 500 h or illumination at the maximum power point for 800 h. This work provides a new idea for minimizing the non-radiative recombination losses in p–i–n PSCs.
Detail
A retinomorphic neuron for artificial vision and iris accommodation†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01036H
The iris of an eye automatically optimizes the amount of light that strikes the retina by accommodating the intensity of ambient light. Here, we describe a retinomorphic neuron using neuromorphic photoreceptors for artificial vision and iris accommodation that mimics the biological structure and processing functions of retinal neurons for light sensing and signal transduction. The system consists of a neuromorphic photoreceptor, an electrochromic device as a light filter, and a spike-generation unit. In particular, the Au nanoparticle (NP) decorated ITO fiber photoreceptor with a well-aligned array structure is able to rely on its own light-tunable synaptic plasticity and the plasmon-enhanced light absorption. Therefore, it allows real-time feedback about light intensity, emits a higher-frequency electrical stimulus to stronger light, flash, or prolonged light illumination time, and drives the electrochromic filter to work, allowing mild light to pass through. Compared with traditional artificial irises or artificial photoreceptors, our design introduces neural pathways and neuromorphic devices, which are closer to biological functions in simulation. To our knowledge, this is the first time that a retinal neuron with neuromorphic photoreceptors has been used for artificial iris vision. Furthermore, we demonstrate direct and consensual pupillary light reflexes. The design of artificial iris vision has potential applications in biomimetic engineering, smart interaction, and visual prostheses.
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Self-reported and self-facilitated theranostic oxygen nano-economizer for precise and hypoxia alleviation-potentiated photodynamic therapy†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01244A
Photodynamic therapy (PDT) has been extensively investigated for cancer treatment by virtue of singlet oxygen-induced oxidative damage to tumors. Nevertheless, the therapeutic efficiency of PDT is still limited by the low singlet oxygen yield attributed to the improper irradiation duration and the tumor hypoxic microenvironment. To tackle these challenges, we elaborately design a theranostic oxygen nano-economizer to self-report the optimal irradiation duration and alleviate tumor hypoxia simultaneously, which is engineered by fluorescent 9,10-anthracenyl bis (benzoic acid) (DPA)-MOF, tetrakis (4-carboxyphenyl) porphyrin (TCPP), triphenyl phosphine (TPP) and redox-responsive lipid-PEG (DSPE-SS-PEG2k). Upon laser irradiation, the fluorescence of DPA-MOF could be quenched, thereby self-reporting the optimal irradiation duration for sufficient PDT. The decoration of DSPE-SS-PEG2k and TPP endows the theranostic oxygen nano-economizer with a tumor-specific response and mitochondrial targeting capability, respectively. Notably, singlet oxygen generated from TCPP reduces oxygen consumption by disrupting the entire oxidative phosphorylation (OXPHOS) pathway in the mitochondria of tumor cells, further improving the level of singlet oxygen in a self-facilitated manner for hypoxia alleviation-potentiated PDT. As expected, such a self-reported and self-facilitated theranostic oxygen nano-economizer exhibits potent antitumor activity in the 4T1 tumor-bearing mouse model. This study offers a theranostic paradigm for precise and hypoxia alleviation-potentiated cancer therapy.
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Pushing the limits of the heat of detonation via the construction of polynitro bipyrazole†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01381B
The trinitromethyl group is a highly oxidized group that is found as an active functionality in many high-energy-density materials. The most frequently used previous synthetic method for the introduction of the trinitromethyl group is the nitration of heterocyclic compounds containing an acetonyl/ethyl acetate/chloroxime group. Now a novel strategy for constructing a trinitromethyl group (5) via nitration of an ethylene bridged compound, dipyrazolo[1,5-a:5′,1′-c]pyrazine (2), is reported. In addition, the other two nitrated products (3 and 4) were obtained under different nitrating conditions. Compound 5 has excellent detonation performance (Dv = 9047 m s−1, P = 35.6 GPa), and a low mechanical sensitivity (IS = 10 J, FS = 216 N), with an especially attractive heat of detonation of 6921 kJ kg−1, which significantly exceeds that of the state-of-the-art explosive CL-20 (Q: 6162 kJ kg−1).
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Giant thermal rectification efficiency by geometrically enhanced asymmetric non-linear radiation†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01382K
Thermal rectification is an asymmetric heat transport phenomenon where thermal conductance changes depending on the temperature gradient direction. The experimentally reported efficiency of thermal rectification materials and devices, which are applicable for a wide range of temperatures, is relatively low. Here we report a giant thermal rectification efficiency of 218% by maximizing asymmetry in parameters of the Stefan–Boltzmann law for highly non-linear thermal radiation. The asymmetry in emissivity is realized by sputter-depositing manganese (ε = ∼0.38) on the top right half surface of a polyurethane specimen (ε = ∼0.98). The surface area of the polyurethane side is also dramatically increased (1302%) by 3D printing to realize asymmetry in geometry. There is an excellent agreement between the experimentally measured temperature profiles and finite element simulation results, demonstrating the reliability of the analysis. Machine learning analysis reveals that the surface area is a dominant factor for thermal rectification and suggests novel light-weight designs with high efficiencies. This work may find applications in energy efficient thermal rectification management of electronic devices and housings.
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Developing energy-efficient N-doping technology to controllably construct N-Ru2P@Ru nanospheres for highly efficient hydrogen evolution at an ampere-level current density†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01007D
The N-doping strategy plays a vital role in optimizing electrocatalytic performance, but it often requires high-temperatures accompanied by the emission of irritating gases, which is contrary to the concept of energy saving and environmental protection. Based on this, this work innovatively uses the quenching of waste heat and the non-equilibrium state of materials to realize controllable N-doping. Notably, N dopants stimulate metal-like electroconductivity and accelerate the alkaline HER kinetics by optimizing the electronic structure of Ru2P. Surprisingly, the hydrophilic Ru core and the N-Ru2P shell with a low HER reaction energy barrier synergistically expedite hydrogen release. As anticipated, the current density of N-Ru2P@Ru (963 mA cm−2) is 2.6-fold that of Pt/C (359 mA cm−2) at 150 mV. Overall, the novel N-doping technology greatly simplifies material preparation procedures and reduces energy consumption. Moreover, this unique N-doping strategy provides a new idea for optimizing the catalyst structure and reaction kinetics.
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A tetrathienopyrrole-based ladder-type donor polymer for high-performance organic near-infrared cavity detectors†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01010D
Organic semiconductors can afford detection at wavelengths beyond commercial silicon photodetectors. However, for each targeted near-infrared wavelength range, this requires individually optimized materials, which adds to the complexity and costs. Moreover, finding molecules with strong absorption beyond 1 μm that perform well in organic photodetectors remains a challenge. In microcavity devices, the detection window can be extended to wavelengths inaccessible for silicon without the need for new materials by adopting an intelligent design. Previous work has demonstrated the applicability of a dithienopyrrole-based donor polymer (PDTPQx) in such a cavity photodetector device, with a photoresponse up to 1200 nm. In this work, the π-conjugated backbone of the polymer is extended, affording higher hole mobility and better donor:acceptor intermixing. This leads to enhanced peak external quantum efficiencies up to 1450 nm. The (thermal noise limited) detectivities achieved with the PTTPQx polymer (1.07 × 1012 to 1.82 × 1010 Jones) are among the very best in the 900–1400 nm wavelength regime.
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All-day passive radiative cooling using common salts†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01139A
Radiative cooling materials underperform compared to their theoretical potential due to parasitic heating from contact with ambient air. Solutions to this problem can be expensive or complex to fabricate. Here, a potentially inexpensive, simply fabricated material that improves cooling performance by reducing parasitic heating was created using naturally abundant salts. NaCl and KCl are not typically considered for radiative cooling because of their high hygroscopicity and low mechanical strength; however, these compounds are highly infrared-transparent and can be fabricated into aerogel-like foam structures to provide thermally insulating properties. The salt foams, described herein, scattered (reflected) visible light, transmitted infrared radiation, and provided thermal insulation. They were packaged into mechanical supporting panels to avoid physical disruption and the nanostructure was stabilized to moisture by adding an anti-caking agent. The panels were able to keep an underlying surface below ambient temperature for a full 24 hour cycle and reduced parasitic heating rate by more than half (compared to an uncovered surface). The panels were able to cool a variety of underlying surfaces, even highly absorbing surfaces that are normally well above ambient temperature during the day. This work demonstrates an affordable, easily produced, electricity-free cooling technology with potential to be manufactured for large-scale practical applications.
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90072J
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2464
SCI Journal Division of the Chinese Academy of Sciences
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